molecular formula C14H26O6 B3049543 Bis(4-hydroxybutyl) adipate CAS No. 20985-13-1

Bis(4-hydroxybutyl) adipate

Cat. No.: B3049543
CAS No.: 20985-13-1
M. Wt: 290.35 g/mol
InChI Key: MIPAMDMBINCYQD-UHFFFAOYSA-N
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Description

Bis(4-hydroxybutyl) adipate: is an organic compound with the molecular formula C14H26O6 . It is a diester derived from adipic acid and 1,4-butanediol. This compound is known for its applications in the production of biodegradable polyesters and as a plasticizer in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxybutyl) adipate typically involves the esterification of adipic acid with 1,4-butanediol. The reaction is catalyzed by tetrabutyl titanate and is carried out under controlled temperature conditions. The molar ratio of adipic acid to 1,4-butanediol, catalyst concentration, and reaction temperature are critical factors that influence the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps to obtain the desired product. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(4-hydroxybutyl) adipate undergoes various chemical reactions, including:

    Esterification: The primary reaction for its synthesis.

    Hydrolysis: Breaking down the ester bonds to yield adipic acid and 1,4-butanediol.

    Transesterification: Reaction with other alcohols to form different esters.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Adipic acid and 1,4-butanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: Bis(4-hydroxybutyl) adipate is used in the synthesis of biodegradable polyesters, such as poly(butylene adipate), which are important for environmentally friendly materials .

Biology and Medicine: While specific biological and medical applications are less common, its derivatives may be explored for biocompatible materials and drug delivery systems.

Industry: It serves as a plasticizer, enhancing the flexibility and durability of polymers used in various industrial applications .

Mechanism of Action

The mechanism of action of Bis(4-hydroxybutyl) adipate primarily involves its role as a plasticizer and a precursor in polymer synthesis. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In esterification reactions, it acts as a reactant, forming ester bonds with acids .

Properties

IUPAC Name

bis(4-hydroxybutyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O6/c15-9-3-5-11-19-13(17)7-1-2-8-14(18)20-12-6-4-10-16/h15-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPAMDMBINCYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCCCO)CC(=O)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175194
Record name Bis(4-hydroxybutyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20985-13-1
Record name 1,6-Bis(4-hydroxybutyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20985-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis-(4-hydroxybutyl)adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020985131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-hydroxybutyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxybutyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS-(4-HYDROXYBUTYL)ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9ZE23KC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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